molecular formula C16H12BrClO5 B5076164 methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate

methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate

Cat. No.: B5076164
M. Wt: 399.6 g/mol
InChI Key: SLTSWLHKNBALHE-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl group and a phenoxyacetyl group substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate typically involves the esterification of 2-hydroxybenzoic acid with methyl alcohol in the presence of an acid catalyst. The phenoxyacetyl group is introduced through a nucleophilic substitution reaction involving 2-bromo-4-chlorophenol and chloroacetyl chloride. The reaction conditions often require the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes and receptors, potentially inhibiting their activity. The bromine and chlorine atoms may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2-bromo-4-fluorophenoxy)acetyl]oxy}benzoate
  • Methyl 2-{[(2-chloro-4-bromophenoxy)acetyl]oxy}benzoate
  • Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]oxy}benzoate

Uniqueness

Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate is unique due to the specific combination of bromine and chlorine atoms on the phenoxyacetyl group. This combination can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-[2-(2-bromo-4-chlorophenoxy)acetyl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO5/c1-21-16(20)11-4-2-3-5-13(11)23-15(19)9-22-14-7-6-10(18)8-12(14)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTSWLHKNBALHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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